molecular formula C11H11FN2O B1442461 5-Fluoro-2-(morpholin-4-yl)benzonitrile CAS No. 905439-33-0

5-Fluoro-2-(morpholin-4-yl)benzonitrile

Cat. No.: B1442461
CAS No.: 905439-33-0
M. Wt: 206.22 g/mol
InChI Key: BJWGVYUXZCRDRZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(morpholin-4-yl)benzonitrile is a fluorinated aromatic nitrile compound characterized by the presence of a fluorine atom and a morpholine ring attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-fluorobenzonitrile and morpholine.

  • Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (e.g., 80-100°C).

  • Catalysts: A base such as potassium carbonate (K2CO3) or triethylamine (TEA) may be used to facilitate the reaction.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors or batch reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form 5-fluoro-2-(morpholin-4-yl)benzoic acid.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 5-fluoro-2-(morpholin-4-yl)benzylamine.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium cyanide (NaCN) in an aqueous medium.

Major Products Formed:

  • Oxidation: 5-fluoro-2-(morpholin-4-yl)benzoic acid.

  • Reduction: 5-fluoro-2-(morpholin-4-yl)benzylamine.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(morpholin-4-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(morpholin-4-yl)benzonitrile exerts its effects depends on its molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Fluoro-2-(morpholin-4-yl)benzoic acid

  • 5-Fluoro-2-(morpholin-4-yl)benzylamine

  • 5-Fluoro-2-(morpholin-4-yl)benzaldehyde

Uniqueness: 5-Fluoro-2-(morpholin-4-yl)benzonitrile is unique due to its nitrile group, which offers different reactivity compared to its carboxylic acid, amine, and aldehyde counterparts

Properties

IUPAC Name

5-fluoro-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWGVYUXZCRDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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